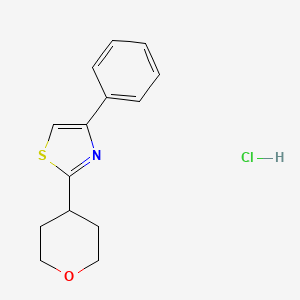
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride typically involves the reaction of oxan-4-ylamine with 4-phenylthiazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The intermediate product is then treated with hydrochloric acid to obtain the final hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones, while reduction can produce oxan-4-yl alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular growth and proliferation. This inhibition can lead to reduced inflammation and the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Oxan-4-yl)-N-[4-(oxolan-3-yl)phenyl]pyrrolidine-1-carboxamide
- 2-(Oxan-4-yl)propanoic acid
- 2-(Oxan-4-yl)propan-2-ol
Uniqueness
What sets 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride apart from similar compounds is its unique thiazole ring structure combined with the oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88572-26-3 |
|---|---|
Molekularformel |
C14H16ClNOS |
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
2-(oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H15NOS.ClH/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12;/h1-5,10,12H,6-9H2;1H |
InChI-Schlüssel |
AMAIQJQLCGSUJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


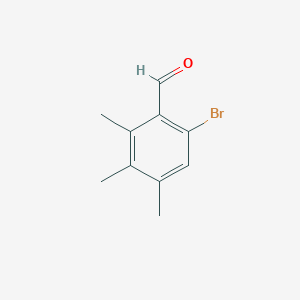
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)

![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
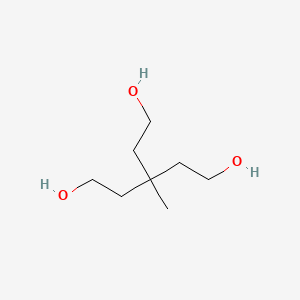
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
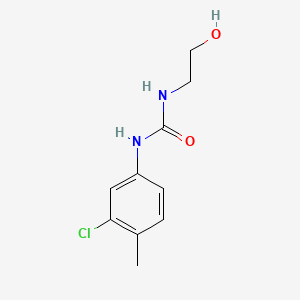
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
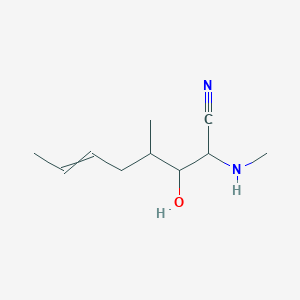
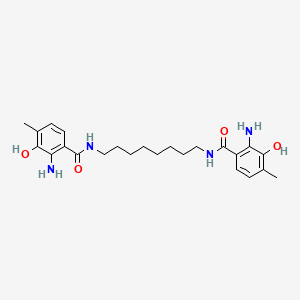
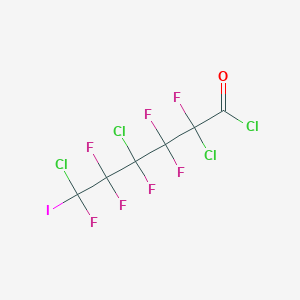
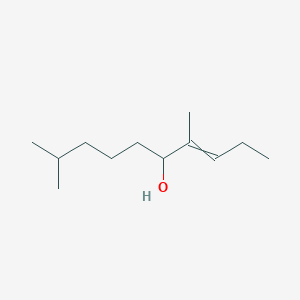
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
